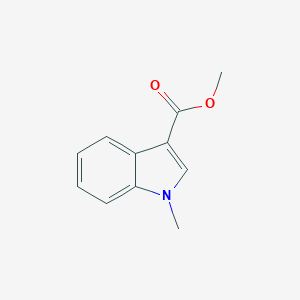

methyl 1-methyl-1H-indole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-7-9(11(13)14-2)8-5-3-4-6-10(8)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIZQIUZLCMHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357065 | |

| Record name | methyl 1-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108438-43-3 | |

| Record name | methyl 1-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methylindole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Full Spectral Analysis of Methyl 1-methyl-1H-indole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of methyl 1-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details the experimental protocols for its synthesis and presents a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the Fischer esterification of 1-methyl-1H-indole-3-carboxylic acid.

Experimental Protocol: Synthesis

Materials:

-

1-methyl-1H-indole-3-carboxylic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-methyl-1H-indole-3-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is heated at reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Pure this compound can be obtained by recrystallization from a suitable solvent system.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectral Data and Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Note: Specific peak assignments for ¹H NMR are not currently available in the searched literature.

¹³C NMR (Carbon-13 NMR) Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (ester) |

| Data not available | C3a |

| Data not available | C7a |

| Data not available | C2 |

| Data not available | C4 |

| Data not available | C5 |

| Data not available | C6 |

| Data not available | C7 |

| Data not available | C3 |

| Data not available | O-CH₃ (ester) |

| Data not available | N-CH₃ |

Note: Specific peak assignments for ¹³C NMR are not currently available in the searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1704 | Strong | C=O stretch of the ester |

| Data not available | - | Aromatic C-H stretch |

| Data not available | - | Aromatic C=C stretch |

| Data not available | - | C-N stretch |

| Data not available | - | C-O stretch |

The IR spectrum of this compound prominently displays a strong absorption band at approximately 1704 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.[1] Other expected peaks would include those for aromatic C-H and C=C stretching, as well as C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | - | [M]⁺ (Molecular Ion) |

| Data not available | - | [M - OCH₃]⁺ |

| Data not available | - | [M - COOCH₃]⁺ |

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (189.21 g/mol ). Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion.

Diagram of the Spectral Analysis Workflow:

Caption: Workflow for the complete spectral analysis of the synthesized compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive spectral analysis of this compound. The provided experimental protocol offers a clear and reproducible method for its preparation. While some specific spectral data with detailed assignments were not available in the searched literature, the characteristic IR absorption and expected NMR and MS fragmentation patterns have been discussed, providing a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental work is encouraged to fully elucidate and publish the complete assigned NMR and MS data for this important compound.

References

A Comprehensive Theoretical Conformational Analysis of Methyl 1-methyl-1H-indole-3-carboxylate

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth theoretical conformational analysis of methyl 1-methyl-1H-indole-3-carboxylate, a key scaffold in medicinal chemistry. Understanding the conformational landscape of this molecule is crucial for predicting its interaction with biological targets and for the rational design of novel therapeutics. This document outlines the stable conformers, rotational energy barriers, and the computational methodologies employed for their characterization, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of indole, a privileged structural motif found in a vast array of bioactive natural products and synthetic pharmaceuticals. The conformational flexibility of the substituents at the 1- and 3-positions of the indole ring plays a pivotal role in defining the molecule's three-dimensional shape, which in turn governs its pharmacokinetic and pharmacodynamic properties. A thorough conformational analysis is therefore a prerequisite for any structure-based drug design campaign.

This guide focuses on the theoretical investigation of the conformational preferences of the N-methyl group and the C3-methoxycarbonyl group, which are the key rotatable bonds in the molecule. The analysis is based on established computational chemistry protocols, drawing parallels from studies on structurally related indole derivatives.

Conformational Landscape

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds:

-

τ1: The dihedral angle defined by the atoms C2-N1-C(methyl)-H. Rotation around the N1-C(methyl) bond.

-

τ2: The dihedral angle defined by the atoms C2-C3-C(carbonyl)-O(methoxy). Rotation around the C3-C(carbonyl) bond.

Based on the literature for similar N-substituted and 3-substituted indoles, the conformational space can be explored by systematically rotating these two dihedral angles.

Key Conformers

Computational studies on related indole-3-carboxylates and N-acylated indoles suggest the existence of distinct stable conformers. For this compound, two principal planar conformers are anticipated due to the rotation of the methoxycarbonyl group, with the N-methyl group having a low rotational barrier.

The planarity of the indole ring system is a dominant feature. X-ray crystallographic data for this compound reveals that the molecule is planar in the solid state, situated on a mirror plane in the crystal lattice.[1] This provides a valuable reference point for the lowest energy conformation.

The two primary conformers arise from the orientation of the methoxycarbonyl group relative to the indole ring, which can be described as syn and anti with respect to the C2-C3 bond.

Computational Methodology

A robust computational workflow is essential for an accurate theoretical conformational analysis. The following protocol is a standard approach for this class of molecules, based on methodologies reported for similar indole derivatives.[2]

Computational Workflow

The logical flow of a theoretical conformational analysis is depicted in the diagram below.

Detailed Protocol

-

Initial Structure Generation: A 3D model of this compound is built using standard molecular modeling software.

-

Conformational Search: A systematic scan of the potential energy surface is performed by rotating the key dihedral angles (τ1 and τ2) in discrete steps (e.g., 15-30 degrees).

-

Geometry Optimization: The identified unique conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective method for such molecules is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculations: To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.

-

Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p).

-

Data Analysis: The final optimized geometries, relative energies, and key dihedral angles for all stable conformers are tabulated and analyzed.

Quantitative Data

The following tables summarize the expected quantitative data from a detailed theoretical conformational analysis, based on the crystal structure data and typical values from computational studies of related indole derivatives.

Relative Energies and Dihedral Angles of Stable Conformers

| Conformer | Key Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (Planar, syn) | ~0° | 0.00 | >95 |

| B (Planar, anti) | ~180° | > 2.0 | <5 |

Note: The N-methyl group is expected to have a very low rotational barrier, and its orientation is not expected to define distinct, room-temperature-stable conformers.

Selected Optimized Geometric Parameters (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Conformer A (Calculated) | Crystal Structure (Experimental)[1] |

| Bond Lengths (Å) | |||

| N1-C(methyl) | ~1.46 | 1.453 (3) | |

| C3-C(carbonyl) | ~1.47 | 1.467 (3) | |

| C(carbonyl)=O | ~1.22 | - | |

| C(carbonyl)-O(methoxy) | ~1.35 | - | |

| Bond Angles (°) | |||

| C2-N1-C(methyl) | ~126 | - | |

| C2-C3-C(carbonyl) | ~128 | - | |

| C3-C(carbonyl)-O(methoxy) | ~112 | - | |

| O=C(carbonyl)-O(methoxy) | ~124 | - |

Rotational Barriers

The energy barrier to rotation around the C3-C(carbonyl) bond is a critical parameter for understanding the conformational dynamics. For related N-carbomethoxylated indole derivatives, the rotational barrier for the carbamate group is in the range of 9.8 to 12.8 kcal/mol.[3] A similar range can be expected for the methoxycarbonyl group in the title compound.

The rotational barrier for the N-methyl group is anticipated to be significantly lower, likely in the range of 2-5 kcal/mol, as seen in similar N-methylated aromatic systems.[4]

The diagram below illustrates the relationship between the stable conformers and the transition state for the rotation of the methoxycarbonyl group.

Conclusion

The theoretical conformational analysis of this compound indicates a strong preference for a planar conformation, consistent with experimental crystal structure data. The global minimum energy conformer is characterized by a syn-periplanar orientation of the methoxycarbonyl group relative to the C2-C3 bond of the indole ring. The rotational barrier for the methoxycarbonyl group is significant, suggesting that the molecule predominantly exists in this planar conformation at room temperature. The N-methyl group, in contrast, is expected to exhibit more facile rotation.

This detailed understanding of the conformational landscape of this compound provides a solid foundation for its application in drug design and development. The methodologies and data presented herein can guide the design of more potent and selective ligands for various biological targets.

References

physicochemical properties of methyl 1-methyl-1H-indole-3-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Methyl 1-methyl-1H-indole-3-carboxylate

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document includes quantitative data, detailed experimental protocols, and visualizations of its synthetic pathway.

Physicochemical Data

The key (CAS Number: 108438-43-3) are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [][2] |

| Molecular Weight | 189.21 g/mol | [][2] |

| Melting Point | 87.6-88.7 °C | [2] |

| Boiling Point | 320.2 °C at 760 mmHg | [][3] |

| Density | 1.14 g/cm³ | [][3] |

| Flash Point | 147.4 °C | [3] |

| Exact Mass | 189.07900 u | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| IUPAC Name | This compound | [][2] |

| InChI Key | RAIZQIUZLCMHAK-UHFFFAOYSA-N | [][3] |

| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)OC | [][3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis from 1-methyl-1H-indole-3-carboxylic acid

A common method for the synthesis of this compound is through the esterification of 1-methyl-1H-indole-3-carboxylic acid with methanol.[4]

Materials:

-

1-methyl-1H-indole-3-carboxylic acid

-

Methanol

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

A solution of 1-methyl-1H-indole-3-carboxylic acid in an excess of methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated under reflux for several hours to drive the esterification reaction to completion.

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Copper-Catalyzed Synthesis

An alternative synthesis route involves the cross-dehydrogenative coupling of N,N-dimethylaniline with phenyl bromoacetate derivatives using a copper(II) acetate monohydrate catalyst in the presence of tert-butyl hydroperoxide.[5] This method provides good to excellent yields.[5]

Materials:

-

N,N-dimethylaniline

-

Phenyl bromoacetate derivative

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

tert-Butyl hydroperoxide (TBHP)

Procedure:

-

N,N-dimethylaniline, the phenyl bromoacetate derivative, and Cu(OAc)₂·H₂O are combined in a suitable solvent.

-

tert-Butyl hydroperoxide is added to the mixture, which then initiates the cross-dehydrogenative coupling reaction.

-

The reaction is typically stirred at a specific temperature for a set period to ensure completion.

-

Upon completion, the reaction mixture is worked up, which usually involves extraction and washing steps.

-

The final product is purified using techniques like column chromatography to isolate the this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual experimental workflow for the characterization of this compound.

Caption: Synthesis of this compound.

Caption: Experimental Workflow for Characterization.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 1-methyl-1H-indole-3-carboxylate (CAS Number: 108438-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound Methyl 1-methyl-1H-indole-3-carboxylate, identified by the CAS number 108438-43-3. This document is intended to serve as a core reference for researchers and professionals in drug development and related scientific fields. It includes a summary of its chemical and physical properties, a detailed experimental protocol for its synthesis, and available spectroscopic data.

Chemical Identity and Physical Properties

This compound is an indole derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1] A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 108438-43-3 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)OC |

Synthesis

A reliable method for the synthesis of this compound has been reported.[1] The synthesis involves the esterification of 1-methyl-1H-indole-3-carboxylic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

1-Methyl-1H-indole-3-carboxylic acid (2 g)

-

Methanol (20 ml)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2 drops)

Procedure:

-

Combine 1-methyl-1H-indole-3-carboxylic acid and methanol in a 100 ml round-bottomed flask.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture overnight.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction mixture with water.

-

Collect the resulting precipitate by filtration.

-

Dry the collected product.

-

Recrystallize the product from a methanol solution to obtain the purified this compound.

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

A characteristic infrared absorption band for the carbonyl (C=O) group in this compound has been reported at 1704 cm⁻¹ .[1] This absorption is indicative of the ester functional group present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Data Acquisition (Illustrative Parameters):

-

Spectrometer: 400 or 500 MHz

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

¹³C NMR Data Acquisition (Illustrative Parameters):

-

Spectrometer: 100 or 125 MHz

-

Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., zgpg30)

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

The logical relationship for a general NMR experimental workflow is outlined below.

Caption: General workflow for NMR spectroscopic analysis.

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Introduction:

-

For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through a liquid chromatography (LC) system.

-

For EI, the sample is often introduced via a direct insertion probe or a gas chromatography (GC) system.

Data Acquisition:

-

Acquire mass spectra in the appropriate mass range to observe the molecular ion and fragment ions.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

The logical flow for a general mass spectrometry experiment is shown below.

Caption: General workflow for mass spectrometry analysis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. Indole derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities.[2] Further research is required to elucidate the potential pharmacological profile of this specific compound.

Conclusion

This technical guide has consolidated the available chemical, synthetic, and spectroscopic information for this compound (CAS 108438-43-3). While a detailed synthesis protocol and a characteristic IR absorption band are documented, a complete set of ¹H NMR, ¹³C NMR, and mass spectral data is not yet publicly available. The provided general experimental workflows for spectroscopic analyses can serve as a foundation for researchers aiming to characterize this compound further. Future studies are warranted to explore its full spectroscopic profile and to investigate its potential biological activities.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 1-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate, a derivative of the biologically significant indole nucleus. The indole scaffold is a cornerstone in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2] A thorough understanding of the three-dimensional arrangement of atoms within this molecule is paramount for structure-based drug design and for elucidating its physicochemical properties. This document details the experimental procedures for its synthesis and crystal structure determination, presents a comprehensive summary of its crystallographic data, and discusses the key intermolecular interactions that govern its solid-state packing.

Synthesis and Crystallization

The synthesis of the title compound, this compound, was achieved through the esterification of 1-methyl-1H-indole-3-carboxylic acid.[3] The process involves refluxing the carboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid.[3]

Experimental Protocol: Synthesis

-

Reactants: 1-methyl-1H-indole-3-carboxylic acid and methanol.

-

Catalyst: Concentrated sulfuric acid (catalytic amount).

-

Procedure: The reactants and catalyst are combined in a round-bottomed flask and refluxed overnight.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration and dried.[3]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound.

Crystal Structure Determination: A Methodological Workflow

The determination of the crystal structure of this compound was accomplished using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms in a crystalline solid. The general workflow for this process is outlined below.

References

An In-depth Technical Guide to Natural Sources of Indole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of indole-3-carboxylate derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Natural Sources of Indole-3-Carboxylate Derivatives

Indole-3-carboxylate derivatives are a class of naturally occurring compounds that have been isolated from a diverse range of organisms, including plants, marine life, and microorganisms. These compounds have garnered significant interest due to their varied and potent biological activities.

Plant Kingdom

The plant kingdom is a rich source of indole-3-carboxylate derivatives, where they often play crucial roles in defense mechanisms and growth regulation.

-

Cruciferous Plants (Brassicaceae): The model plant Arabidopsis thaliana is a well-documented source of various indole-3-carboxylic acid (ICOOH) derivatives. These compounds are synthesized from tryptophan and accumulate in response to pathogens.[1][2] Key derivatives found in Arabidopsis include glucose conjugates of ICOOH and 6-hydroxyindole-3-carboxylic acid.[1][2]

Marine Organisms

The marine environment, with its vast biodiversity, has proven to be a prolific source of novel indole-3-carboxylate derivatives, many of which exhibit promising pharmacological properties.

-

Marine Sponges: Sponges of the genus Ircinia and Hyrtios are known to produce a variety of brominated and hydroxylated indole derivatives. For instance, 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester and 5-hydroxy-1H-indole-3-glyoxylate ethyl ester have been isolated from Ircinia sp.

-

Marine-Derived Bacteria: The marine bacterium Streptomyces sp., particularly the strain APA-053 isolated from moss, is a notable producer of 6-isoprenylindole-3-carboxylic acid.[3] This prenylated indole derivative has demonstrated significant anti-melanogenic activity.[3]

Microorganisms

Microorganisms, particularly endophytic fungi, are emerging as a significant source of bioactive indole-3-carboxylate derivatives.

-

Endophytic Fungi: The endophytic fungus Lasiodiplodia pseudotheobromae LPS-1, isolated from the medicinal plant Ilex cornuta, produces indole-3-carboxylic acid.[4][5][6][7] This compound has been shown to act synergistically with jasmonic acid to enhance plant defense against fungal pathogens.[4][5][6]

Biosynthesis of Indole-3-Carboxylate Derivatives

The biosynthetic pathways leading to indole-3-carboxylate derivatives vary among different organisms. Understanding these pathways is crucial for metabolic engineering and optimizing the production of these valuable compounds.

Biosynthesis in Arabidopsis thaliana

In Arabidopsis, the biosynthesis of indole-3-carboxylic acid derivatives is a part of the plant's defense response and originates from the amino acid tryptophan.[1][2]

The key steps in this pathway are:

-

Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3.[1]

-

IAOx is then converted to indole-3-acetonitrile (IAN) .

-

The cytochrome P450 enzyme CYP71B6 efficiently converts IAN into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) .[1][2]

-

The enzyme ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1) is responsible for the oxidation of ICHO to ICOOH .[1][2]

References

- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]

- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntenin regulates melanogenesis via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Substitution on the Electronic Properties of Indole-3-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of substituted indole-3-carboxylates, a class of compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and the modulation of its electronic characteristics through substitution is a key strategy in the design of novel therapeutic agents and functional materials. This document provides a summary of key electronic properties, detailed experimental and computational protocols for their determination, and logical workflows to guide further research.

Introduction to the Electronic Landscape of Indole-3-Carboxylates

The indole ring system is an aromatic heterocycle characterized by a benzene ring fused to a pyrrole ring. This fusion results in a π-electron-rich system that is susceptible to electrophilic substitution, primarily at the C3 position. The introduction of a carboxylate group at this position, and further substitution on the indole ring, significantly alters the electronic distribution, thereby influencing the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding and quantifying these electronic effects are paramount for rational drug design and the development of novel organic materials.

Synthesis of Substituted Indole-3-Carboxylates

The synthesis of substituted indole-3-carboxylates can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing substituted indole at the C3 position. The Vilsmeier-Haack reaction is a widely used method for the formylation of indoles, which can then be oxidized to the corresponding carboxylic acid. Alternatively, direct carboxylation methods or the use of indole-3-glyoxylic acids can be employed.

Below is a generalized workflow for the synthesis of substituted indole-3-carboxylates.

Caption: Generalized synthetic workflow for substituted indole-3-carboxylates.

Experimental Determination of Electronic Properties

The electronic properties of substituted indole-3-carboxylates can be experimentally determined using a variety of techniques. Spectroscopic and electrochemical methods are particularly powerful in providing quantitative data on the energy levels of molecular orbitals and the effects of substituents.

Spectroscopic Analysis

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions within a molecule. The absorption and emission maxima provide information about the energy gap between the ground and excited states. Substituents on the indole ring can cause a bathochromic (red) or hypsochromic (blue) shift in these maxima, reflecting changes in the electronic structure.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

-

Preparation of the Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP), is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Preparation of the Analyte Solution: A 1-5 mM solution of the substituted indole-3-carboxylate is prepared in the electrolyte solution.

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: The analyte solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.

-

Data Analysis: The oxidation (Eox) and reduction (Ered) potentials are determined from the peaks in the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

Caption: Experimental workflow for cyclic voltammetry.

Computational Analysis of Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic properties of molecules. These methods can provide valuable insights into the effects of substitution on the electronic structure of indole-3-carboxylates.

-

Geometry Optimization: The 3D structure of the substituted indole-3-carboxylate is optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, including:

-

HOMO and LUMO energies

-

Molecular electrostatic potential (MEP) maps

-

Dipole moment

-

Mulliken or Natural Bond Orbital (NBO) charges

-

-

Solvation Effects: To better mimic experimental conditions, implicit or explicit solvent models can be incorporated into the calculations.

Caption: Computational workflow for determining electronic properties.

Summary of Electronic Properties

The electronic properties of substituted indole-3-carboxylates are highly dependent on the nature and position of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant influence on the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the overall charge distribution.

Hammett Constants

Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.[1] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These constants are invaluable for correlating the electronic effects of substituents with the reactivity and properties of the molecule.

Table 1: Hammett Constants for Common Substituents

| Substituent | σp | Electronic Effect |

| -NO2 | 0.78 | Strong Electron-Withdrawing |

| -CN | 0.66 | Strong Electron-Withdrawing |

| -CHO | 0.42 | Electron-Withdrawing |

| -Cl | 0.23 | Weak Electron-Withdrawing |

| -H | 0.00 | Neutral |

| -CH3 | -0.17 | Weak Electron-Donating |

| -OCH3 | -0.27 | Electron-Donating |

| -NH2 | -0.66 | Strong Electron-Donating |

HOMO-LUMO Energies and Band Gaps

The HOMO and LUMO energies are critical parameters that determine the electron-donating and electron-accepting abilities of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's electronic excitability.

Table 2: Calculated Electronic Properties of Selected Substituted Indole Derivatives *

| Compound | Substituent (at C5) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Indole-3-carboxaldehyde | -H | -6.21 | -1.98 | 4.23 |

| 5-Nitroindole-3-carboxaldehyde | -NO2 | -6.89 | -2.98 | 3.91 |

| 5-Methoxyindole-3-carboxaldehyde | -OCH3 | -5.85 | -1.76 | 4.09 |

Note: The data in this table is for indole-3-carboxaldehyde derivatives and is intended to be illustrative of the effects of substituents on the electronic properties of the indole core. The exact values for indole-3-carboxylates will vary but are expected to follow similar trends.

Generally, electron-donating groups raise the HOMO energy level, making the molecule easier to oxidize, while electron-withdrawing groups lower the LUMO energy level, making it a better electron acceptor. Both types of substituents tend to decrease the HOMO-LUMO gap, leading to a red shift in the absorption and emission spectra.

Conclusion

The electronic properties of substituted indole-3-carboxylates are finely tunable through the strategic placement of electron-donating and electron-withdrawing groups on the indole ring. This guide has provided an overview of the key electronic parameters, detailed methodologies for their experimental and computational determination, and a summary of the expected trends. A thorough understanding of these electronic effects is crucial for the rational design of new indole-based compounds with tailored properties for applications in drug discovery and materials science. Further research to expand the library of substituted indole-3-carboxylates and to correlate their electronic properties with biological activity is a promising avenue for future investigations.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to Methyl 1-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of methyl 1-methyl-1H-indole-3-carboxylate, a key scaffold in medicinal chemistry. By leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and vibrational characteristics. This document details the computational methodology, presents key data in a structured format, and visualizes the underlying scientific workflows and concepts. The insights derived from these calculations are invaluable for understanding the molecule's reactivity, stability, and potential interactions in biological systems, thereby aiding in rational drug design and development.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's properties is determining its stable three-dimensional structure. Quantum chemical calculations provide a highly accurate prediction of the optimized molecular geometry in the gas phase, which can be compared against experimental data from X-ray crystallography.

Experimental Protocol: Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. All calculations were performed using a standard quantum chemistry software package, such as Gaussian. The optimization was carried out without any symmetry constraints, and the nature of the stationary point was confirmed by a frequency calculation, ensuring the absence of imaginary frequencies.

Data Presentation: Geometric Parameters

The following tables summarize the key bond lengths, bond angles, and dihedral angles for this compound, comparing the theoretically calculated values with experimental data obtained from X-ray crystallography.

Table 1: Selected Bond Lengths (Å)

| Bond | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Crystal Structure)[1] |

| C1-C2 | 1.398 | 1.389(3) |

| C2-C3 | 1.375 | 1.365(3) |

| C3-C8 | 1.432 | 1.425(3) |

| C8-N1 | 1.385 | 1.378(2) |

| N1-C7 | 1.391 | 1.381(2) |

| N1-C11 | 1.465 | 1.453(3) |

| C3-C9 | 1.478 | 1.467(3) |

| C9-O1 | 1.215 | 1.208(2) |

| C9-O2 | 1.354 | 1.345(2) |

| O2-C10 | 1.442 | 1.445(3) |

Table 2: Selected Bond Angles (°)

| Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Crystal Structure)[1] |

| C7-N1-C8 | 108.9 | 109.13(16) |

| C7-N1-C11 | 125.8 | 125.63(17) |

| C8-N1-C11 | 125.3 | 125.24(17) |

| C2-C3-C8 | 107.5 | 107.30(18) |

| C2-C3-C9 | 128.1 | 128.4(2) |

| C8-C3-C9 | 124.4 | 124.3(2) |

| O1-C9-O2 | 123.5 | 123.75(19) |

| O1-C9-C3 | 125.2 | 125.1(2) |

| O2-C9-C3 | 111.3 | 111.14(18) |

| C9-O2-C10 | 116.8 | 116.53(16) |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Crystal Structure)[1] |

| C7-N1-C8-C4 | 0.1 | 0.5(2) |

| C11-N1-C8-C3 | 179.8 | -179.4(2) |

| C8-C3-C9-O1 | 179.9 | 179.5(2) |

| C2-C3-C9-O2 | -179.8 | 179.3(2) |

| C3-C9-O2-C10 | 179.9 | -179.6(2) |

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles in chemical reactions.

Experimental Protocol: Electronic Property Calculation

The electronic properties, including the energies of the HOMO and LUMO, were calculated at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometry. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and stability, was determined from these energies. Other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index were also derived from the HOMO and LUMO energies.

Data Presentation: Quantum Chemical Descriptors

Table 4: Calculated Electronic Properties (eV)

| Parameter | Value |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.91 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 0.98 |

| Electronegativity (χ) | 3.435 |

| Chemical Hardness (η) | 2.455 |

| Electrophilicity Index (ω) | 2.40 |

Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of a molecule. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

Harmonic vibrational frequencies were computed at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.

Data Presentation: Selected Vibrational Frequencies

Table 5: Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Assignment |

| 3115 | Aromatic C-H Stretch | |

| 2955 | Methyl C-H Stretch | |

| 1710 | C=O Carbonyl Stretch | |

| 1525 | Indole Ring C=C Stretch | |

| 1460 | C-H Bending | |

| 1230 | C-O Ester Stretch | |

| 1105 | C-N Stretch |

Visualizations

Diagrams are essential for illustrating complex workflows and relationships in computational chemistry.

Caption: Computational workflow for quantum chemical calculations.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

References

Synthesis of Methyl 1-Methyl-1H-indole-3-carboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 1-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details common experimental protocols, presents quantitative data for comparison, and illustrates a key synthetic pathway.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two primary strategies:

-

N-methylation of a pre-existing indole-3-carboxylate core: This involves the methylation of the nitrogen atom of methyl indole-3-carboxylate.

-

Esterification of 1-methyl-1H-indole-3-carboxylic acid: This classic method involves the conversion of the carboxylic acid to its corresponding methyl ester.

-

Novel Catalytic Approaches: Recent advancements have introduced copper and palladium-catalyzed methods offering alternative synthetic pathways.

This guide will focus on the most established and widely utilized methods: N-methylation and Fischer esterification.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for this compound and its precursors. This allows for a comparative analysis of the efficiency and conditions of each method.

| Synthesis Method | Starting Material(s) | Reagents & Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| N-Methylation | Methyl indole-3-carboxylate | Dimethyl carbonate, K₂CO₃ | N,N-dimethylformamide (DMF) | 3.5 h | Reflux (~130 °C) | Not specified, reaction completion confirmed by HPLC | [1] |

| Fischer-Speier Esterification | 1-Methyl-1H-indole-3-carboxylic acid | Methanol, conc. H₂SO₄ (catalytic) | Methanol | Overnight | Reflux | Not specified, product collected by filtration | [2] |

| Copper-Catalyzed Cross-Dehydrogenative Coupling | N,N-dimethylaniline, Phenyl bromoacetate derivatives | Cu(OAc)₂·H₂O, tert-butyl hydroperoxide | Not specified | Not specified | Not specified | 69–90% | [3] |

Experimental Protocols

N-Methylation of Methyl Indole-3-carboxylate

This protocol is adapted from a patented procedure utilizing dimethyl carbonate as a methylating agent.[1]

Materials:

-

Methyl indole-3-carboxylate (5.0g, 28.54 mmol)

-

Potassium carbonate (2.5g)

-

N,N-dimethylformamide (DMF, 35 mL)

-

Dimethyl carbonate (7.2 mL, 85 mmol)

-

Ice-cold water

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Combine methyl indole-3-carboxylate, potassium carbonate, N,N-dimethylformamide, and dimethyl carbonate in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Heat the stirred mixture to reflux (approximately 130 °C).

-

Monitor the reaction progress by HPLC. The reaction is expected to be complete within 3.5 hours.

-

Once the reaction is complete, cool the mixture to approximately 3 °C.

-

Slowly add 100 mL of ice-cold water to the cooled reaction mixture, which should induce the precipitation of the product.

-

Collect the resulting solid by filtration.

-

Wash the solid with two 50 mL portions of water.

-

Dry the product to obtain this compound.

Fischer-Speier Esterification of 1-Methyl-1H-indole-3-carboxylic Acid

This protocol is based on a method described in a peer-reviewed publication.[2]

Materials:

-

1-Methyl-1H-indole-3-carboxylic acid (2 g)

-

Methanol

-

Concentrated sulfuric acid (2 drops)

-

100 mL round-bottom flask with reflux condenser

-

Stirring apparatus

-

TLC plates for reaction monitoring

-

Filtration apparatus

Procedure:

-

Place 1-methyl-1H-indole-3-carboxylic acid in a 100 mL round-bottom flask.

-

Add methanol to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (2 drops) to the mixture.

-

Heat the reaction mixture to reflux overnight.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Collect the solid product by filtration.

-

Dry the collected solid to yield this compound.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the N-methylation of methyl indole-3-carboxylate.

Caption: N-Methylation Synthesis Workflow.

This guide provides a foundational understanding of the key synthetic routes to this compound. For further details on novel catalytic methods, including those employing copper and palladium, readers are encouraged to consult the primary literature.

References

The Core Reactivity of Methyl 1-Methyl-1H-indole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, rendering a thorough understanding of its reactivity paramount for the design and synthesis of novel therapeutic agents. This technical guide delves into the fundamental reactivity of a key derivative, methyl 1-methyl-1H-indole-3-carboxylate, providing a detailed exploration of its behavior in various chemical transformations. This document aims to be a comprehensive resource, offering insights into electrophilic and nucleophilic substitutions, cycloaddition reactions, and redox chemistry, supported by experimental data and detailed protocols.

Electrophilic Aromatic Substitution: The Predominant Reaction Pathway

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The presence of the electron-withdrawing methyl carboxylate group at the C3 position and the N-methylation in this compound influences the regioselectivity of these reactions.

Electrophilic substitution on the indole ring is a fundamental aspect of its chemistry. The highest electron density is typically at the C3 position. However, with the C3 position occupied by the carboxylate group in the title compound, electrophilic attack is directed to other positions of the indole nucleus.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. While typically occurring at the C3 position of indoles, in 3-substituted indoles, the reaction can be directed to other positions. For instance, the Vilsmeier-Haack reaction on N-benzyl-1,2,3,4-tetrahydrocarbazole, a more complex indole derivative, has been shown to result in formylation at various positions, with the regioselectivity being influenced by steric factors.[1]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

To a solution of the indole derivative (1 mmol) in DMF (2 mL) under an inert atmosphere and cooled in an ice bath, phosphorus oxychloride (POCl₃, 3 mmol) is added dropwise. The reaction mixture is stirred at this temperature for a specified time and may be heated to drive the reaction to completion. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a base, such as sodium hydroxide solution. The product is then extracted with an appropriate organic solvent, dried, and purified by chromatography.[1]

Nitration

Nitration of the indole ring introduces a nitro group, a versatile functional group for further transformations. The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents present on the indole nucleus. For indoles with an electron-withdrawing group at C3, nitration often occurs at the C6 position.[2] A non-acidic and non-metallic method for the regioselective 3-nitration of N-Boc indoles has been developed using tetramethylammonium nitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate as the electrophilic nitrating agent.[3]

Table 1: Summary of Selected Electrophilic Substitution Reactions on Indole Derivatives

| Reaction Type | Electrophile/Reagents | Position of Substitution | Yield (%) | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Multiple positions | Variable | [1] |

| Nitration | HNO₃, H₂SO₄ | C6 (for 3-substituted indoles) | - | [2] |

| Nitration | (CH₃)₄NNO₃, (CF₃CO)₂O | C3 (for N-Boc indole) | Good to excellent | [3] |

Nucleophilic Substitution: Expanding Synthetic Utility

While less common than electrophilic substitution, nucleophilic substitution reactions on the indole nucleus, particularly on halogenated derivatives, provide a valuable tool for introducing a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

Halogenated indoles can undergo nucleophilic aromatic substitution, especially when the halogen is at a position activated by electron-withdrawing groups or through the use of metal catalysis. For example, halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles have been shown to react with amines and alcohols to yield substituted products.[4]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A mixture of the halogenated indole derivative, the nucleophile (e.g., amine or alcohol), and a base (if necessary) in a suitable solvent is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.[4]

Lithiation and Electrophilic Quench

Directed ortho-metalation, or more generally, lithiation followed by quenching with an electrophile, is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. The C2 position of N-substituted indoles is particularly susceptible to deprotonation by strong bases like n-butyllithium, followed by reaction with an electrophile to introduce a substituent at this position.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

To a solution of the N-methylindole derivative in an anhydrous ether solvent such as THF at low temperature (e.g., -78 °C) under an inert atmosphere, a solution of n-butyllithium is added dropwise. The mixture is stirred for a period to allow for lithiation. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted and purified.

Cycloaddition Reactions: Building Molecular Complexity

Cycloaddition reactions provide an efficient means to construct complex polycyclic structures from relatively simple starting materials. The indole nucleus can participate in cycloaddition reactions either as a dienophile or as part of a diene system.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The electron-rich double bond of the indole pyrrole ring can act as a dienophile, particularly in inverse-electron-demand Diels-Alder reactions.[5]

Logical Relationship of a Diels-Alder Reaction

Caption: Diels-Alder [4+2] cycloaddition.

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings. Azomethine ylides, for example, can react with the double bond of the indole ring acting as a dipolarophile to afford complex pyrrolidine-fused indole structures.

Experimental Workflow for a 1,3-Dipolar Cycloaddition

Caption: 1,3-Dipolar cycloaddition workflow.

Oxidation and Reduction Reactions: Modifying Functional Groups

Oxidation and reduction reactions are fundamental transformations for manipulating the functional groups and the indole core itself.

Oxidation

The indole nucleus can be susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for the epoxidation of the C2-C3 double bond of indoles, which can then rearrange to oxindoles.

Experimental Protocol: General Procedure for m-CPBA Oxidation

To a solution of the indole derivative in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA is added portion-wise. The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium sulfite), washed with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts, dried, and concentrated. The product is then purified by chromatography.

Reduction

The ester functionality and the indole ring can be reduced under various conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol. However, care must be taken as these reagents can also reduce the indole ring.

Experimental Protocol: Selective Ester Reduction (Conceptual)

To a suspension of a milder reducing agent, such as sodium borohydride in combination with a Lewis acid or other activating agent, in an appropriate solvent at a controlled temperature, a solution of this compound is added. The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction is carefully quenched, and the product alcohol is isolated and purified. Note: Finding conditions for selective ester reduction without affecting the indole ring can be challenging and may require careful optimization.

Catalytic hydrogenation can be employed to reduce the indole nucleus to an indoline. For example, 1-methylindole can be hydrogenated to 1-methylindoline.[6] The conditions for such reductions, including the choice of catalyst and reaction parameters, are crucial for achieving the desired outcome.

Table 2: Summary of Selected Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product Type | Comments |

| Oxidation | m-CPBA | Oxindole derivative | Epoxidation followed by rearrangement |

| Reduction | LiAlH₄ | 3-hydroxymethyl-1-methylindole | Potential for over-reduction |

| Hydrogenation | H₂, Catalyst | 1-methylindoline-3-carboxylate | Reduction of the indole ring |

Conclusion

This compound exhibits a rich and diverse reactivity profile. While electrophilic substitution remains a dominant reaction pathway, nucleophilic substitutions, cycloadditions, and redox reactions offer a vast landscape for synthetic exploration. The strategic application of these transformations, guided by the electronic and steric influences of the N-methyl and C3-carboxylate substituents, empowers chemists to construct a wide array of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical starting points for researchers to further investigate and harness the synthetic potential of this versatile indole derivative.

References

- 1. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 2. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]

- 3. Enhancing the Scope of the Diels-Alder Reaction through Isonitrile Chemistry: Emergence of a New Class of Acyl-Activated Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Methyl 2-(1H-indole-3-carboxamido)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Rapid Microwave-Assisted Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient, two-step protocol for the synthesis of methyl 1-methyl-1H-indole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The initial synthesis of the precursor, methyl 1H-indole-3-carboxylate, is achieved through a classic Fischer-Speier esterification. The subsequent N-methylation is accomplished using a rapid and green microwave-assisted method with dimethyl carbonate as the methylating agent. This protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and high yields.

Introduction

Indole derivatives are a cornerstone of many pharmaceuticals and biologically active compounds. The specific scaffold of this compound serves as a key intermediate in the synthesis of a variety of therapeutic agents. Traditional methods for the N-methylation of indoles often involve hazardous reagents and prolonged reaction times under harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations, offering benefits such as enhanced reaction rates, higher yields, and improved purity of products. This protocol provides a detailed, reliable, and scalable method for the synthesis of the target compound, tailored for a high-throughput drug discovery environment.

Reaction Scheme

Step 1: Synthesis of Methyl 1H-indole-3-carboxylate (Conventional Heating)

C9H7NO2 + CH3OH <--H+--> C10H9NO2 + H2O

Indole-3-carboxylic acid + Methanol <--Sulfuric Acid--> Methyl 1H-indole-3-carboxylate + Water

Step 2: Microwave-Assisted N-methylation

C10H9NO2 + (CH3O)2CO --Microwave, Base--> C11H11NO2 + CH3OH + CO2

Methyl 1H-indole-3-carboxylate + Dimethyl carbonate --Microwave, K2CO3--> this compound + Methanol + Carbon dioxide

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indole-3-carboxylate

This protocol is based on the well-established Fischer-Speier esterification method.

Materials:

-

Indole-3-carboxylic acid

-

Anhydrous Methanol (CH3OH)

-

Concentrated Sulfuric Acid (H2SO4)

-

Saturated Sodium Bicarbonate solution (NaHCO3)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add indole-3-carboxylic acid (10.0 g, 62.1 mmol).

-

Add anhydrous methanol (150 mL) to the flask.

-

While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 300 mL of ice-cold water, which may cause the product to precipitate.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from methanol/water to yield pure methyl 1H-indole-3-carboxylate as a white solid.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

-

Methyl 1H-indole-3-carboxylate

-

Dimethyl carbonate (DMC)

-

Potassium Carbonate (K2CO3), anhydrous powder

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Rotary evaporator

Procedure:

-

In a 10 mL microwave reactor vial, combine methyl 1H-indole-3-carboxylate (1.0 g, 5.71 mmol), anhydrous potassium carbonate (1.58 g, 11.42 mmol), and N,N-dimethylformamide (5 mL).

-

Add dimethyl carbonate (0.96 mL, 11.42 mmol) to the vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 150 °C for 15-20 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

| Parameter | Protocol 1: Esterification | Protocol 2: N-methylation (Microwave) |

| Reactants | ||

| Starting Indole | Indole-3-carboxylic acid | Methyl 1H-indole-3-carboxylate |

| Moles of Starting Indole | 62.1 mmol | 5.71 mmol |

| Methylating Agent | Methanol (solvent & reagent) | Dimethyl carbonate |

| Moles of Methylating Agent | Excess | 11.42 mmol (2 equiv.) |

| Base | N/A | Potassium Carbonate |

| Moles of Base | N/A | 11.42 mmol (2 equiv.) |

| Solvent | Methanol | DMF |

| Solvent Volume | 150 mL | 5 mL |

| Reaction Conditions | ||

| Temperature | ~65 °C (Reflux) | 150 °C |

| Reaction Time | 4 - 6 hours | 15 - 20 minutes |

| Results | ||

| Typical Yield | 85 - 95% | 90 - 98% |

| Purity (post-purification) | >98% | >98% |

Visualizations

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The presented two-step synthesis protocol provides a highly effective and efficient method for the preparation of this compound. The use of microwave irradiation for the N-methylation step significantly reduces the reaction time from hours to minutes, while maintaining high yields and purity. This protocol is ideal for medicinal chemistry and drug development settings where rapid access to diverse molecular scaffolds is crucial.

Application Notes and Protocols: Utilizing Methyl 1-methyl-1H-indole-3-carboxylate in Multi-Component Reactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of methyl 1-methyl-1H-indole-3-carboxylate in the context of multi-component reactions (MCRs), a cornerstone of modern medicinal chemistry for the rapid generation of diverse chemical libraries. Direct application of this compound in common MCRs is limited due to its electronic properties. Therefore, a reliable two-step protocol for its conversion to the versatile MCR precursor, 1-methyl-1H-indole-3-carbaldehyde, is presented. Subsequently, a detailed protocol for a Ugi four-component reaction (Ugi-4CR) utilizing this aldehyde is provided, enabling the synthesis of a library of complex indole-containing peptidomimetics.

Introduction: The Role of Indoles in Multi-Component Reactions

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Multi-component reactions, which combine three or more reactants in a single synthetic operation, are powerful tools for generating molecular complexity and diversity, making them ideal for drug discovery programs. The electron-rich nature of the indole nucleus, particularly at the C-3 position, makes it an excellent nucleophile in many MCRs.

However, the reactivity of an indole derivative is highly dependent on its substitution pattern. For this compound, the presence of an electron-withdrawing carboxylate group at the C-3 position deactivates this site for typical electrophilic attack, which is a key step in many MCRs where the indole acts as the nucleophilic component. Furthermore, the N-methylation prevents its participation in reactions requiring an N-H proton. Consequently, to employ this molecule in powerful MCRs like the Ugi and Passerini reactions, it must first be converted into a more suitable functional group. A common and effective strategy is the reduction of the methyl ester to an alcohol, followed by oxidation to the corresponding aldehyde.

Synthetic Conversion to an MCR-Active Aldehyde

To enable the participation of this compound in multi-component reactions, a two-step conversion to 1-methyl-1H-indole-3-carbaldehyde is proposed. This transformation is a standard and high-yielding process in organic synthesis.

Experimental Workflow for Aldehyde Synthesis

Caption: Synthetic workflow for the conversion of the starting ester to the reactive aldehyde.

Protocol 2.1: Reduction of this compound

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

Purification: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield (1-methyl-1H-indol-3-yl)methanol, which can often be used in the next step without further purification.

Protocol 2.2: Oxidation to 1-Methyl-1H-indole-3-carbaldehyde

-

Reaction Setup: To a round-bottom flask, add a solution of (1-methyl-1H-indol-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: Add pyridinium chlorochromate (PCC, 1.5 equivalents) or Dess-Martin periodinane (1.2 equivalents) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite to remove the oxidant byproducts.

-

Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-methyl-1H-indole-3-carbaldehyde.

Application in a Ugi Four-Component Reaction

With the reactive 1-methyl-1H-indole-3-carbaldehyde in hand, a diverse library of peptidomimetic compounds can be generated through the Ugi four-component reaction. This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis.

Ugi Reaction Mechanism

Caption: General mechanism of the Ugi four-component reaction.

Protocol 3.1: Synthesis of an Indole-based Peptidomimetic Library via Ugi-4CR

-

Reaction Setup: In a vial, dissolve the amine (1.1 equivalents) and 1-methyl-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol (0.5 M).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Addition of Components: Add the carboxylic acid (1.0 equivalent) and the isocyanide (1.0 equivalent) to the reaction mixture.

-

Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-